molecular formula C8H17ClO3S B2481540 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride CAS No. 2567498-81-9

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride

Cat. No.: B2481540
CAS No.: 2567498-81-9
M. Wt: 228.73
InChI Key: DOEXFQFYBNGMFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride typically involves the reaction of 2-Methoxy-4,4-dimethylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:

2-Methoxy-4,4-dimethylpentane-1-sulfonic acid+Thionyl chloride2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Methoxy-4,4-dimethylpentane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Methoxy-4,4-dimethylpentane-1-sulfonic acid+Thionyl chloride→2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate esters: Formed by reaction with alcohols.

    Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.

    Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride used in organic synthesis, with a toluene group instead of the 2-methoxy-4,4-dimethylpentane group.

Uniqueness

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its bulky and hydrophobic 2-methoxy-4,4-dimethylpentane group can influence the solubility and reactivity of the compound in various chemical reactions .

Properties

IUPAC Name

2-methoxy-4,4-dimethylpentane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO3S/c1-8(2,3)5-7(12-4)6-13(9,10)11/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEXFQFYBNGMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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